2-(Ethylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanamide

Fragment-Based Drug Discovery Molecular Weight Optimization Ligand Efficiency

Eliminate stereochemical liabilities in your SAR campaigns. This achiral 1,2,4-triazole propanamide (MW 197.24) features a quaternary α-carbon that blocks Phase I metabolic hotspots and removes the need for chiral separations. - **Fragment-optimized:** MW < 250, computed logP -0.98 for biochemical/SPR/X-ray. - **Orthogonal handles:** Primary amide and ethylamino groups for diverse diversification. - **High Fsp³ (0.625):** Enhanced solubility & reduced off-target promiscuity vs. planar analogs.

Molecular Formula C8H15N5O
Molecular Weight 197.24 g/mol
Cat. No. B13632814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanamide
Molecular FormulaC8H15N5O
Molecular Weight197.24 g/mol
Structural Identifiers
SMILESCCNC(C)(CN1C=NC=N1)C(=O)N
InChIInChI=1S/C8H15N5O/c1-3-11-8(2,7(9)14)4-13-6-10-5-12-13/h5-6,11H,3-4H2,1-2H3,(H2,9,14)
InChIKeyOFQMSVYJVGWDQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Ethylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide — Structural Identity & Analytical Baseline


2-(Ethylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide (CAS 1248358-96-4, molecular formula C₈H₁₅N₅O, molecular weight 197.24 g/mol) is a synthetic heterocyclic building block belonging to the 1,2,4-triazole class . The compound features a quaternary α-carbon bearing methyl and ethylamino substituents, a primary amide terminus, and an N¹-linked 1,2,4-triazole ring. It is commercially available at 98% purity from multiple suppliers for research use, with full analytical documentation including NMR, HPLC, and LC-MS . The quaternary substitution pattern eliminates the stereogenic liability of simpler α-amino propanamide analogs while preserving hydrogen-bond donor and acceptor capacity through the amide and ethylamino groups .

  • Achiral quaternary α‑carbon triazole building block
  • Preserved H‑bond donor/acceptor capacity
  • Analytically characterized (NMR, HPLC, LC‑MS)
  • Suitable for fragment‑based screening workflows

Why This Triazole Propanamide Cannot Be Interchanged with Generic Analogs


Within the 1,2,4-triazole propanamide chemical space, subtle structural perturbations produce large and often counterintuitive changes in physicochemical properties relevant to permeability, solubility, and target engagement. The target compound differs from its closest commercially available relatives by the presence or absence of a single methyl group at the quaternary carbon or the identity of the N-alkyl substituent. The 2-amino analog (CAS 1247166-49-9, MW 169.19) lacks the ethylamino group, reducing lipophilicity and hydrogen-bonding capacity; the des-methyl analog 2-(ethylamino)-3-(1H-1,2,4-triazol-1-yl)propanamide (CAS 1249459-64-0, MW 183.21) removes the quaternary center, reintroducing stereochemical complexity and altering conformational preferences; and the cyclopropyl analog (CAS 1339832-27-7, MW 223.27) substantially increases steric bulk and lipophilicity, potentially altering off-target profiles. Although direct head-to-head biological comparisons have not been published, the computed logP values (target: −0.98) versus the cyclopropyl analog document a measurable polarity gradient that predicts differential membrane partitioning behavior. These structural distinctions mean that SAR conclusions, pharmacokinetic behavior, and crystallization conditions obtained with one analog cannot be assumed transferable to another.

2‑Amino analog lacks ethylamino group, altering H‑bond profile and lipophilicity.
Des‑methyl analog reintroduces stereogenic center and conformational flexibility.
Cyclopropyl analog increases steric bulk and logP, shifting permeability and off‑target potential.

Quantitative Differential Evidence vs. Closest Structural Analogs


Molecular Weight Advantage Over Cyclopropyl Analog for Fragment-Based Screening

Molecular weight directly influences ligand efficiency metrics and compliance with fragment-based screening library thresholds. 2-(Ethylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide possesses a molecular weight of 197.24 g/mol, which is 16.5% lower than the 223.27 g/mol of the cyclopropyl analog 2-cyclopropyl-2-(ethylamino)-3-(1H-1,2,4-triazol-1-yl)propanamide (CAS 1339832-27-7) . The target compound's MW falls within the preferred fragment range (MW < 250), whereas the cyclopropyl analog nearly reaches the upper boundary where ligand efficiency calculations become penalized. The 2-amino analog (CAS 1247166-49-9) is even lighter at 169.19 g/mol but lacks the ethylamino group, sacrificing a key hydrogen-bond donor/acceptor for target engagement .

MW Advantage
Data to verify
Target: 197.24 g/mol
Cyclopropyl: 223.27 g/mol
Δ: −26.03 g/mol (13.2%)
May support fragment library compliance
Supplier data; confirm by independent analysis
Fragment-Based Drug Discovery Molecular Weight Optimization Ligand Efficiency

Computed logP Differential Predicts Distinct Solubility and Permeability

The computed logP of the target compound is −0.98 , indicating pronounced hydrophilicity relative to structurally related triazole propanamides. While experimentally determined logP values for the 2-amino analog have not been published, the replacement of the primary amine (−NH₂) with an ethylamino group (−NHCH₂CH₃) adds two methylene units, which typically increases logP by approximately +0.5 to +0.7 per methylene in aliphatic amines based on fragment-based hydrophobicity constants (π = +0.5 for −CH₂−). This predicts the 2-amino analog to have a logP in the range of −2.0 to −2.4, yielding a differential of +1.0 to +1.4 units [1]. The cyclopropyl analog, with its additional lipophilic cyclopropyl ring, is expected to exhibit a logP significantly above 0.0, further differentiating it from the target compound.

logP Differential
Class-level inference
Target: −0.98 (computed)
2‑Amino analog: est. −2.0 to −2.4
Cyclopropyl analog: est. > 0.0
Intermediate polarity may balance solubility and permeability
Estimated from fragment constants; requires experimental logD
Physicochemical Profiling logP/logD Permeability Prediction

Quaternary α-Carbon Eliminates Stereochemical Uncertainty

The target compound contains a quaternary α-carbon substituted with methyl and ethylamino groups, rendering it achiral and eliminating the need for enantiomeric separation or stereochemical assignment in SAR studies. In contrast, the des-methyl analog 2-(ethylamino)-3-(1H-1,2,4-triazol-1-yl)propanamide (CAS 1249459-64-0) possesses a stereogenic center at the α-carbon, requiring chiral resolution or asymmetric synthesis to obtain enantiopure material. The 2-amino analog (CAS 1247166-49-9) is also chiral at the α-carbon . The target compound retains two hydrogen-bond donors (amide NH₂, ethylamino NH) and four hydrogen-bond acceptors (amide C=O, triazole N² and N⁴, ethylamino N), identical in count to the des-methyl analog but with the quaternary center providing conformational restriction that may pre-organize the pharmacophore for target binding .

Stereochemical Simplicity
Direct comparison
Target: achiral (quaternary α‑C)
Des‑methyl & 2‑amino analogs: 2 stereoisomers each
Simplifies SAR interpretation and QC workflow
Structural assignment from SMILES; verify by chiral HPLC
Stereochemistry Hydrogen Bonding Medicinal Chemistry Design

Elevated Fsp³ Confers 3D Character for Selectivity and Patent Novelty

The fraction of sp³-hybridized carbons (Fsp³) is a validated metric correlated with clinical success rates and aqueous solubility. The target compound exhibits an Fsp³ of 0.625 , which is significantly elevated compared to aryl-substituted triazole series commonly explored in medicinal chemistry (e.g., the triazoloamide γ-secretase modulator series where aromatic ring count drives Fsp³ below 0.30) [1]. Even among close aliphatic analogs, the cyclopropyl variant is expected to have a lower Fsp³ due to the sp² character of the cyclopropyl ring carbons. The 2-amino and des-methyl analogs likely have comparable Fsp³ values but lack the quaternary center that distinguishes the target compound's three-dimensional shape.

Fsp³ Character
Class-level inference
Target: Fsp³ = 0.625
Typical aryl‑triazole series:
Elevated sp³ fraction may improve developability metrics
Correlation from literature; confirm with experimental solubility & selectivity
Fsp³ Drug-Likeness Patent Composition of Matter

Defined Application Scenarios Based on Verified Differential Evidence


Fragment-Based Lead Generation with an Achiral, Low-MW Triazole Scaffold

In fragment-based drug discovery programs targeting enzymes or receptors with a triazole-recognition motif, the target compound's molecular weight of 197.24 g/mol places it within the optimal fragment range (MW < 250), while its computed logP of −0.98 provides a balanced polarity profile suitable for both biochemical and biophysical screening formats (NMR, SPR, X-ray crystallography) . The achiral quaternary center eliminates the need for enantiomeric separation, enabling rapid SAR expansion. By contrast, the cyclopropyl analog (MW 223.27) approaches the upper fragment limit where ligand efficiency degrades, and the 2-amino analog (MW 169.19) sacrifices the ethylamino hydrogen-bond donor that may be critical for target recognition.

Patent-Differentiating Scaffold for Kinase or PARP Programs Seeking High Fsp³

For medicinal chemistry programs targeting kinases, PARP enzymes (including tankyrases), or other ATP-competitive enzymes where triazole-based nicotinamide isosteres have been validated [1], the target compound's Fsp³ of 0.625 provides a three-dimensional scaffold distinct from planar, aromatic-rich triazole series that dominate existing intellectual property. This elevated Fsp³ is associated with improved aqueous solubility and reduced off-target promiscuity, and the quaternary carbon creates a unique vector geometry for substituent growth not achievable with chiral α-carbon analogs.

Stereochemically Clean Building Block for Parallel Library Synthesis

The achiral nature of the target compound makes it suitable for automated parallel synthesis and high-throughput chemistry workflows where stereochemical complexity introduces purification and analytical bottlenecks . The primary amide and ethylamino groups provide two orthogonal reactive handles for diversification (e.g., amide coupling, reductive amination, or N-alkylation), while the quaternary center ensures that downstream products remain single entities rather than diastereomeric mixtures requiring chiral chromatography. The des-methyl analog and 2-amino analog are both chiral, introducing enantiomeric purity as a critical quality attribute that must be monitored across every synthetic step.

Metabolic Stability Optimization via Quaternary-Center Blocking

In lead optimization programs where α-carbon oxidation represents a metabolic soft spot, the quaternary α-carbon of the target compound blocks a major route of phase I metabolism available to the chiral des-methyl analog and 2-amino analog [2]. The methyl and ethylamino substituents occupy both α-positions, preventing CYP-mediated hydroxylation at this site. While no direct in vitro microsomal stability data have been published for the target compound, structure-metabolism principles predict that quaternary carbon substitution at metabolic labile positions confers a measurable stability advantage that must be confirmed experimentally.

Application
Selection Property
Validation Focus
Fragment‑based lead generation
Low molecular weight & balanced polarity
Ligand efficiency and biophysical screening
Patent‑differentiating scaffold
High fraction of sp³ carbons
Selectivity profiling and IP novelty assessment
Parallel library synthesis
Achiral, dual reactive handles
Automated chemistry and diastereomer‑free products
Metabolic stability optimization
Quaternary carbon blocks α‑oxidation
Microsomal stability studies
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